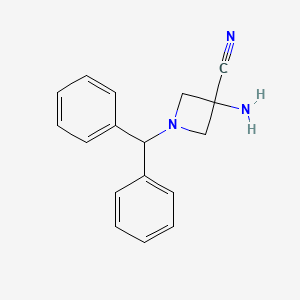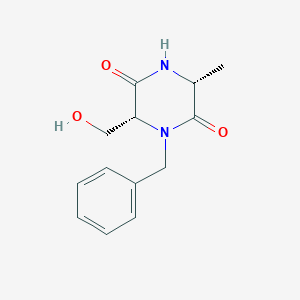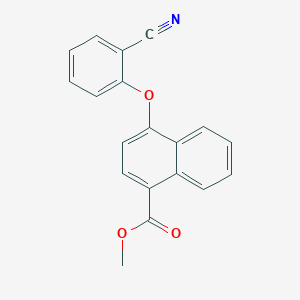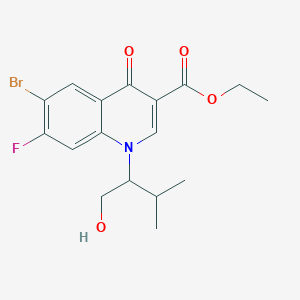![molecular formula C13H17ClO3 B13887354 1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group substituted with a chlorine atom and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-chloro-4-hydroxybenzoic acid+isopropanolH2SO4propan-2-yl 3-chloro-4-propan-2-yloxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-chloro-4-hydroxybenzoic acid and isopropanol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 3-chloro-4-hydroxybenzoic acid and isopropanol.
Substitution: Depending on the nucleophile, products such as 3-amino-4-propan-2-yloxybenzoate or 3-thio-4-propan-2-yloxybenzoate can be formed.
Applications De Recherche Scientifique
Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propan-2-yl 3-chloro-4-propan-2-yloxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl 4-chlorobenzoate: Similar structure but lacks the additional propan-2-yloxy group.
Propan-2-yl 3-chlorobenzoate: Similar structure but lacks the propan-2-yloxy group.
Uniqueness
Propan-2-yl 3-chloro-4-propan-2-yloxybenzoate is unique due to the presence of both the chlorine atom and the propan-2-yloxy group on the benzene ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17ClO3 |
|---|---|
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
propan-2-yl 3-chloro-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H17ClO3/c1-8(2)16-12-6-5-10(7-11(12)14)13(15)17-9(3)4/h5-9H,1-4H3 |
Clé InChI |
JKSFRDIWVCLUTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)

![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)




![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
